molecular formula C8H8O2 B8508036 4-Cyclopropylfuran-2-carbaldehyde

4-Cyclopropylfuran-2-carbaldehyde

Cat. No.: B8508036
M. Wt: 136.15 g/mol
InChI Key: GZNONFRIPBEMRS-UHFFFAOYSA-N
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Description

4-Cyclopropylfuran-2-carbaldehyde is a furan derivative featuring a cyclopropyl substituent at the 4-position of the furan ring and an aldehyde functional group at the 2-position. Its structure combines the aromaticity of the furan ring with the steric and electronic effects of the cyclopropyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The aldehyde group enables further derivatization, while the cyclopropyl moiety enhances stability and modulates reactivity compared to simpler furan aldehydes.

Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

4-cyclopropylfuran-2-carbaldehyde

InChI

InChI=1S/C8H8O2/c9-4-8-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2

InChI Key

GZNONFRIPBEMRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=COC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

2-(4-(Cyclopropylmethoxy)phenyl)-7-hydroxybenzofuran-4-carbaldehyde (Compound 24)

  • Structure : A benzofuran derivative with a cyclopropylmethoxy group on the phenyl ring and an aldehyde at the 4-position of the benzofuran core .
  • Synthesis : Prepared via alkylation of a precursor with cyclopropyl methyl bromide in acetone using potassium carbonate as a base .
  • NMR Data : Key carbonyl and aromatic carbon signals include 158.6 ppm (likely aldehyde or aromatic C=O) and 108.6–145.7 ppm (aromatic carbons) .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid Structure: A pyrimidine derivative with chloro and methyl substituents and a carboxylic acid group.

Comparative Analysis Table

Property 4-Cyclopropylfuran-2-carbaldehyde Compound 24 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Core Structure Furan Benzofuran Pyrimidine
Functional Groups Aldehyde, cyclopropyl Aldehyde, cyclopropylmethoxy Carboxylic acid, chloro, methyl
Key NMR Shifts (ppm) Data unavailable 158.6 (C=O), 145.7 (aromatic) Not reported
Synthetic Route Presumed alkylation Alkylation with cyclopropyl methyl bromide Not disclosed
Reactivity Aldehyde participates in condensation Similar aldehyde reactivity Carboxylic acid enables salt formation

Research Findings

  • Electronic Effects: The cyclopropyl group in this compound likely induces steric hindrance and electron-withdrawing effects, altering reaction kinetics compared to non-cyclopropyl furan aldehydes.
  • Benzofuran vs. Furan : Compound 24’s benzofuran core extends conjugation, shifting NMR signals upfield (e.g., 158.6 ppm vs. ~160–170 ppm for simpler aldehydes) . This suggests enhanced resonance stabilization in benzofuran derivatives.
  • Functional Group Diversity : While this compound is tailored for nucleophilic additions (via aldehyde), 2-Chloro-6-methylpyrimidine-4-carboxylic acid’s carboxylic acid group facilitates acid-base reactions, highlighting divergent applications .

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